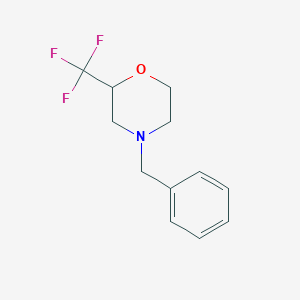

N-benzyl-2-trifluoromethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

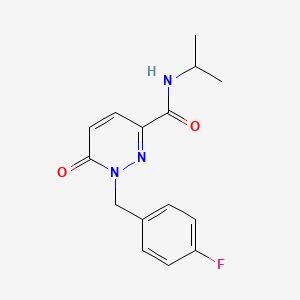

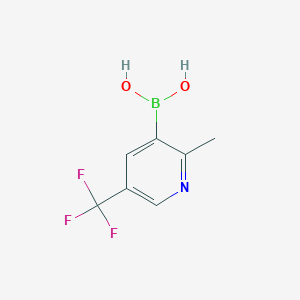

N-benzyl-2-trifluoromethylmorpholine (BTFM) is a chemical compound that has been widely used in scientific research for its unique properties. It is a morpholine derivative that contains a trifluoromethyl group and a benzyl group, making it a valuable tool in various fields of study.

Scientific Research Applications

Electrolyte and Fuel Cell Applications

N-benzyl-2-trifluoromethylmorpholine, as a derivative of N-benzyl triflimide, plays a role in the synthesis of various metallic or trialkylammonium triflimide salts. These salts have potential applications as electrolytes in batteries and fuel cells. Their formation involves a one-pot procedure where N-benzyl triflimide reacts with ethanol to form an oxonium intermediate, which is then neutralized by different bases. This process highlights the versatility of N-benzyl triflimide derivatives in creating a wide range of metallic or organic cations for practical applications in energy storage and conversion (Àrvai et al., 2009).

Benzylation in Organic Synthesis

The compound is also involved in organic synthesis, particularly in the benzylation of alcohols. A stable, neutral organic salt derivative, 2-Benzyloxy-1-methylpyridinium triflate, effectively converts alcohols into benzyl ethers upon heating. This indicates the significance of N-benzyl-2-trifluoromethylmorpholine and its derivatives in organic synthesis, providing a convenient method for preparing benzyl ethers and esters (Poon & Dudley, 2006; López & Dudley, 2008).

Late-Stage Functionalization in Drug Development

In the realm of pharmaceuticals, N-benzyl-2-trifluoromethylmorpholine derivatives are crucial in late-stage functionalization. Copper-catalyzed benzylic C(sp3)–H trifluoromethylation is a notable example, allowing for the efficient and site-selective modification of natural products or drug derivatives. This method is highly relevant for drug development, as it offers a way to add functional groups to complex molecules in their final stages of synthesis (Xiao et al., 2019).

Catalyst Development and Organic Reactions

N-benzyl-2-trifluoromethylmorpholine also contributes to the development of catalysts and reagents for organic reactions. For instance, N-Benzyl triflamide, a derivative, has been used as a Mitsunobu nucleophile for amine synthesis from alcohols, showing its versatility in catalyzing various organic transformations (Bell et al., 1995).

properties

IUPAC Name |

4-benzyl-2-(trifluoromethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11-9-16(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQAUYAEALGKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-trifluoromethylmorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)

![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)

![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)

![3-[(1-Methylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2816373.png)